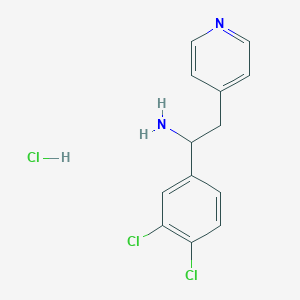
1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a dichlorophenyl group attached to a pyridinylethanamine backbone, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride typically involves the reaction of 3,4-dichloroaniline with pyridine derivatives under controlled conditions. One common method includes the use of phosgene to form an isocyanate intermediate, which is then reacted with dimethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to ensure efficient conversion and minimal by-products.
化学反应分析
Types of Reactions: 1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes or receptors, thereby modulating biological processes. For instance, it may block the Q_B plastoquinone binding site of photosystem II, disrupting electron flow and inhibiting photosynthesis in plants .
相似化合物的比较
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU): An algicide and herbicide that inhibits photosynthesis by blocking electron flow in photosystem II.
1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral properties.
Uniqueness: 1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride stands out due to its unique combination of a dichlorophenyl group and a pyridinylethanamine backbone, which imparts distinct chemical and biological properties
生物活性
1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride, commonly referred to as a dichlorophenyl-pyridine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12Cl2N2·HCl
- Molecular Weight : 282.16 g/mol
- CAS Number : 1052543-81-3
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its neuroprotective and anti-inflammatory properties.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective effects, particularly in models of neuroinflammation. A study demonstrated that derivatives of dichlorophenyl compounds can significantly reduce the production of pro-inflammatory cytokines in microglial cells, suggesting a mechanism for protecting against neurodegenerative diseases like Parkinson's disease (PD) .
Anti-inflammatory Properties
The compound has been shown to inhibit the activation of microglia and the subsequent inflammatory response. This is crucial for conditions characterized by neuroinflammation. For instance, in vitro studies revealed that it reduces nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglia .
The mechanisms underlying the biological activity of this compound involve several pathways:
- Inhibition of Pro-inflammatory Cytokines : The compound inhibits the expression of inflammatory mediators such as TNF-alpha and IL-6.
- Reduction of Oxidative Stress : It may also exert antioxidant effects that protect neuronal cells from oxidative damage.
- Modulation of Neurotransmitter Systems : There is evidence suggesting that it influences neurotransmitter levels, particularly dopamine, which is critical in the context of PD.
Study 1: Neuroprotective Mechanisms
In a study investigating the effects on microglial activation, this compound was administered to primary microglial cultures exposed to LPS. The results showed a marked decrease in NO production and a reduction in the expression of inflammatory markers .
Study 2: Antiproliferative Activity
Another study evaluated the antiproliferative effects of similar compounds on cancer cell lines. The presence of the dichlorophenyl group was correlated with increased cytotoxicity against various cancer cell lines, indicating potential applications in oncology .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2.ClH/c14-11-2-1-10(8-12(11)15)13(16)7-9-3-5-17-6-4-9;/h1-6,8,13H,7,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWVDFHYBUMCQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC2=CC=NC=C2)N)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














